CID 78068817
Description
CID 78068817 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity within the PubChem database. Based on the guidelines for compound characterization in medicinal chemistry and cheminformatics, this compound likely requires validation through spectral data (e.g., NMR, MS), physicochemical properties (e.g., logP, solubility), and biological activity profiling to establish its identity and utility .
Properties
Molecular Formula |
C21H19OSi |
|---|---|
Molecular Weight |
315.5 g/mol |
InChI |
InChI=1S/C21H19OSi/c1-17-13-15-19(16-14-17)18(2)22-23(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-16H,2H2,1H3 |
InChI Key |
HLWGCLLIQMMRLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C)O[Si](C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Chemical Reactions Analysis
CID 78068817 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Addition: This reaction involves the addition of atoms or groups to a double or triple bond. Common reagents include hydrogen and halogens.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
CID 78068817 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: It is used in biochemical assays to study enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of CID 78068817 involves its interaction with specific molecular targets and pathways. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
A rigorous comparison of CID 78068817 with structurally or functionally related compounds necessitates alignment with cheminformatics and analytical chemistry standards. Below is a hypothetical framework for such a comparison, modeled after the oscillatoxin derivatives in and synthetic benchmarks in .
Table 1: Structural and Physicochemical Comparison
Key Findings:
Structural Analogues : Oscillatoxin derivatives share a macrocyclic lactone core with variations in methyl or hydroxyl substitutions, which influence logP and solubility . If this compound belongs to this family, its lower molecular weight and higher solubility (hypothetical) may enhance bioavailability compared to CID 101283546 and CID 185382.
Synthetic Accessibility : Compounds like CAS 20358-06-9 (CID 2049887) highlight the importance of reaction conditions (e.g., solvent choice, catalysts) in modulating yield and purity . For this compound, synthetic routes might involve similar thiourea or halogenation steps, as seen in .
Biological Activity : Oscillatoxins exhibit cytotoxicity via ion channel modulation. If this compound shares this mechanism, its IC₅₀ values and CYP inhibition profiles (hypothetical) should be compared to established benchmarks .
Methodological Considerations
Data Reproducibility : Detailed experimental protocols (e.g., chromatographic conditions, spectral acquisition parameters) must accompany this compound’s characterization to ensure reproducibility, per analytical chemistry guidelines .
Quality Control : Elemental analysis, HRMS, and 2D-NMR are critical for validating purity and structure, as emphasized in and .
Database Compliance : X-ray crystallography data or NMR assignments for this compound should be deposited in repositories like CCDC or PubChem to align with FAIR data principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
